molecular formula C24H18FN3O2 B2464110 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-31-2

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2464110
CAS RN: 901247-31-2
M. Wt: 399.425
InChI Key: AUCPSMHOIDUFBS-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyrazoloquinoline core, a fluorophenyl group, and two methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, a fluorophenyl group, and two methoxy groups . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could increase its lipophilicity, while the methoxy groups could influence its solubility .

Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline derivatives are known for their broad spectrum of biological activities, particularly in medicinal chemistry. These compounds have been explored for various therapeutic applications, including their role in anticancer, antibacterial, antiviral, and anti-inflammatory treatments. The versatility of quinoline scaffolding allows for the development of novel bioactive molecules, showcasing their importance in drug discovery and development. Their ability to modulate specific genes and proteins involved in disease progression highlights their potential as targeted therapeutic agents (Moorthy et al., 2023).

Optoelectronic Materials

Research has also explored the synthesis and application of quinoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the chemical diversity and applicability of quinoline derivatives beyond pharmaceutical uses (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives have shown effectiveness as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding make them suitable for protecting metals against corrosion. This application is critical in industries where metal preservation is essential for maintaining the integrity and longevity of structures and machinery (Verma et al., 2020).

Photocatalytic Degradation

Quinoline derivatives have been involved in studies focusing on the photocatalytic degradation of pollutants in water. Understanding the intermediate products and pathways of such degradations is vital for assessing the potential environmental impact and efficiency of photocatalytic processes in water treatment applications. The complexity of photocatalytic degradations illustrates the potential of quinoline derivatives in environmental remediation efforts (Pichat, 1997).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Without specific information about this compound’s biological activity, it’s challenging to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . Without specific information, it’s important to handle this compound with care, using appropriate personal protective equipment and following good laboratory practices.

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications . For example, if it shows promising activity in preliminary tests, it could be further optimized and studied for potential use in medical or industrial applications.

properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-29-21-12-18-20(13-22(21)30-2)26-14-19-23(15-8-10-16(25)11-9-15)27-28(24(18)19)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCPSMHOIDUFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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